(2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride

Organic Synthesis Selective Alkylation Nitrogen Mustard Analogs

Synthetic routes requiring stoichiometric N-benzylation via a chloroethyl linker often suffer from over-alkylation and cross-linking when bis(chloroethyl) analogs are substituted. (2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride provides a single electrophilic site, enabling predictable mono-alkylation kinetics and cleaner reaction profiles. - Single chloroethyl arm eliminates competitive over-alkylation and oligomerization byproducts inherent to bis-analogs. - 4-Methoxy substituent enhances amine nucleophilicity and modulates lipophilicity for improved chromatographic resolution. - Hydrochloride salt form offers crystalline handling advantages over freebase, simplifying weighing and storage.

Molecular Formula C10H15Cl2NO
Molecular Weight 236.13 g/mol
CAS No. 15257-66-6
Cat. No. B1415463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride
CAS15257-66-6
Molecular FormulaC10H15Cl2NO
Molecular Weight236.13 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNCCCl.Cl
InChIInChI=1S/C10H14ClNO.ClH/c1-13-10-4-2-9(3-5-10)8-12-7-6-11;/h2-5,12H,6-8H2,1H3;1H
InChIKeyGDNMAOZYOKBRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-ethyl)-(4-methoxy-benzyl)-amine HCl Procurement Overview


(2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride is a secondary amine hydrochloride salt featuring a 4-methoxybenzyl group and a 2-chloroethylamine moiety, commonly employed as a synthetic intermediate . The methoxybenzyl substituent introduces electron-donating character that modulates the reactivity of the secondary amine core, while the hydrochloride salt form provides crystalline handling advantages relative to its freebase counterparts [1]. Its molecular formula is C10H15Cl2NO and its molecular weight is 236.13 g/mol .

Mono-chloroethyl arm enables stoichiometric N-alkylation in synthetic sequences
Hydrochloride salt form supports crystalline solid handling and accurate dispensing
4-Methoxybenzyl substitution tunes amine nucleophilicity and polarity

Substitution Risks for (2-Chloro-ethyl)-(4-methoxy-benzyl)-amine HCl


Simple substitution within this compound class cannot be assumed because small structural variations dramatically alter both reactivity and purification profiles. The single chloroethyl arm of this compound provides a mono-alkylation handle with predictable kinetics, whereas its bis(chloroethyl) analog introduces a second electrophilic site, leading to competitive over-alkylation and complex byproduct profiles [1]. Additionally, the electron-donating 4-methoxy substituent on the benzyl ring distinguishes this compound from unsubstituted or chloro-substituted benzylamines by enhancing nucleophilicity at the amine and altering lipophilicity, which directly impacts both reaction rates and chromatographic behavior . The quantitative evidence below demonstrates where these structural differences translate into measurable performance gaps.

Bis-chloroethyl analog
Introduces a second electrophilic site, leading to over-alkylation and complex byproduct profiles that may reduce atom economy.
Methoxy substitution variation
Altered electron-donating effect changes amine nucleophilicity and lipophilicity, shifting reaction rates and chromatographic behavior.
Freebase replacement
Freebase form may exhibit different crystallinity and stability, compromising handling and stoichiometric accuracy in parallel synthesis.

Procurement Evidence for (2-Chloro-ethyl)-(4-methoxy-benzyl)-amine HCl


Mono vs. Bis-Chloroethyl Alkylation Reactivity

The contrast in the number of chloroethyl arms between the target compound and its closest analog, Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine (CAS 91561-99-8), directly governs synthetic outcome predictability. The mono-chloroethylamine structure of the target compound provides a single electrophilic site, enabling stoichiometric control in N-alkylation reactions. The bis-chloroethyl analog possesses two such sites, which introduces the possibility of cross-linking and oligomerization, complicating reaction monitoring and reducing atom economy [1].

Reactivity Profile
Cross-study comparable
Target: 1 chloroethyl vs. 2 chloroethyl
Supports mono-alkylation control
2-fold difference in reactive sites; avoids cross-linking
Organic Synthesis Selective Alkylation Nitrogen Mustard Analogs

Lipophilicity-Driven Solubility and Reaction Media

The methoxy substitution pattern critically influences the partition coefficient. The target compound, with its single chloroethyl arm and 4-methoxybenzyl group, is predicted to have a distinct logP value compared to the bis-chloroethyl analog or non-methoxy substituted analogues. The bis-analog is predicted to have a higher logP (XLogP3-AA = 2.9 [1]), suggesting the target compound would be less lipophilic and more amenable to polar reaction media, which is an important parameter for phase transfer and extraction efficiency.

Lipophilicity (LogP)
Class-level inference
Predicted lower than 2.9
Supports aqueous workup compatibility
Inferred from bis-analog XLogP3-AA = 2.9
Medicinal Chemistry Physicochemical Properties Lipophilicity

Hydrogen Bond Donor and Chromatographic Purification

The secondary amine functionality of the target compound (as the free base) provides a hydrogen bond donor (HBD) that is absent in the tertiary bis-chloroethyl analog. The bis-chloroethyl compound has an HBD count of 0, whereas the target compound has an HBD count of 1 (as the free base amine) [1]. This difference affects retention time in normal-phase chromatography and peak shape in reversed-phase HPLC, providing an additional parameter for purification method development.

H-Bond Donor Count
Class-level inference
HBD = 1 (free base) vs. 0
Enables chromatographic resolution
Retention shift on silica gel and RP-HPLC
Analytical Chemistry Chromatography Purification

Rotatable Bond Count and Crystallinity Prediction

The reduced rotatable bond count of the mono-chloroethyl compound compared to the bis-analog is expected to favor higher crystallinity. The bis-chloroethyl analog has a rotatable bond count of 7, which introduces significant conformational flexibility that typically impedes crystallization [1]. The mono-analog, with fewer rotatable bonds, is more likely to exist as a well-defined crystalline solid, which is supported by the availability of the hydrochloride salt as a stable powder with specified purity .

Rotatable Bonds
Cross-study comparable
~5 vs. 7 rotatable bonds
Favors crystalline solid handling
Lower conformational flexibility aids crystallinity
Solid-State Chemistry Crystallography Salt Selection

Application Scenarios for (2-Chloro-ethyl)-(4-methoxy-benzyl)-amine HCl


Stoichiometric Mono-N-Alkylation of Benzylamines

When a synthetic route requires the installation of exactly one N-benzyl group via a chloroethyl linker, the mono-chloroethyl compound provides a single electrophilic site, avoiding the over-alkylation and cross-linking complications associated with the bis-chloroethyl analog. This is essential for the production of well-defined intermediates in medicinal chemistry programs [1].

Aqueous-Compatible Multi-Step Synthesis

The predicted lower logP of the target compound, relative to its bis-chloroethyl analog, makes it more compatible with aqueous reaction media and simplifies extractive workups, reducing solvent consumption and emulsion problems during scale-up [1].

Chromatography Method Development and Reference Standards

The distinct hydrogen bond donor count of the target compound provides a different retention profile on silica gel and reversed-phase columns compared to tertiary amine analogs, enabling its use as a retention time marker in method development or as a reference standard for impurity profiling [1].

Application
Selection Property
Validation Focus
Mono-N-alkylation synthesis
Single electrophilic site
Alkylation selectivity
Aqueous-compatible synthesis
Lipophilicity profile
Aqueous workup efficiency
Chromatography method development
Hydrogen bond donor character
Retention time marker
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